2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
The compound 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (hereafter referred to as the target compound) is a 1,2,4-triazole derivative with a sulfanylacetic acid moiety. Its structure features a triazole core substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a 4-methylphenyl group.
Properties
Molecular Formula |
C18H17N3O3S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C18H17N3O3S/c1-12-3-5-13(6-4-12)17-19-20-18(25-11-16(22)23)21(17)14-7-9-15(24-2)10-8-14/h3-10H,11H2,1-2H3,(H,22,23) |
InChI Key |
NKLLXTYBRVUZCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by cyclization of the corresponding hydrazinecarbothioamide with an appropriate acylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The methoxy and methyl groups on the phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride is commonly used for the reduction of ketones to alcohols.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl rings.
Scientific Research Applications
2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: It has been investigated for its protein inhibitory action, which is relevant in diseases such as diabetes, obesity, and cancer.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group are key functional groups that contribute to its biological activity. The compound can inhibit enzymes and proteins involved in various biological processes, leading to its antimicrobial, antifungal, and anticancer effects .
Comparison with Similar Compounds
Structural Variations
The target compound belongs to a broader class of 1,2,4-triazole-sulfanylacetic acid derivatives. Key structural variations among analogs include:
Table 1: Structural Comparison of Selected 1,2,4-Triazole Derivatives
| Compound Name/Identifier | R1 (Position 4) | R2 (Position 5) | Additional Modifications | Reference |
|---|---|---|---|---|
| Target compound | 4-Methoxyphenyl | 4-Methylphenyl | Sulfanylacetic acid | [4, 15] |
| ZINC C13035420 | Cyclopropylcarbamoylmethyl | 4-Methylphenyl | Acetic acid chain | [8] |
| 2-((4-(2-Methoxyphenyl)-5-(pyridin-4-yl)... | 2-Methoxyphenyl | Pyridin-4-yl | Degradation product of morpholinium salt | [5] |
| 6l (Leukotriene inhibitor) | 4-Methoxyphenyl | Thiophen-2-yl | Trifluoromethylfuran methylthio group | [11] |
| {[5-(1,3-Benzodioxol-5-yl)-4-phenyl...} | Phenyl | 1,3-Benzodioxol-5-yl | Sulfanylacetic acid | [14] |
| 2-{[4-(Butan-2-yl)-5-phenyl...} | Butan-2-yl | Phenyl | Sulfanylacetic acid | [18] |
Key Observations:
- Substituent Effects :
Physicochemical Properties
Table 2: Molecular Properties of Selected Compounds
- The target compound has moderate lipophilicity (LogP ~3.2), comparable to ZINC C13035420 but lower than 6l, which contains a trifluoromethyl group.
- Poor aqueous solubility is a common limitation for this class, necessitating formulation optimization .
Stability and Degradation
Biological Activity
The compound 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C24H20N4O4S
- Molecular Weight : 460.515 g/mol
- Structure : The compound features a triazole ring substituted with methoxy and methylphenyl groups, linked to a sulfanyl acetic acid moiety.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance:
- In vitro studies have demonstrated that related compounds show efficacy against various pathogens, including fungi and bacteria. Specifically, compounds similar to 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid have been tested against Candida species and exhibited higher potency than conventional antifungal agents like ketoconazole .
Anticancer Properties
Triazole derivatives are also recognized for their anticancer potential:
- Cytotoxicity assays on human breast cancer cell lines (e.g., MCF-7) revealed that certain triazole compounds inhibited cell proliferation effectively. The mechanism involves the inhibition of aromatase activity, which is crucial in estrogen biosynthesis, thereby impacting hormone-sensitive cancers .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3Aa | MCF-7 | 10 | Aromatase inhibition |
| 3Ac | MDA-MB-231 | 15 | Cell cycle arrest |
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity:
- Acetylcholinesterase Inhibition : Studies have shown that triazole derivatives can inhibit acetylcholinesterase (AChE), which is relevant for treating conditions like Alzheimer's disease. The inhibition rates were found to be superior compared to standard drugs .
Anti-inflammatory and Analgesic Effects
Triazole compounds are noted for their anti-inflammatory properties:
- In vivo studies have reported that these compounds reduce inflammation in animal models, suggesting potential use in inflammatory diseases. The exact mechanism may involve the modulation of cytokine release and inhibition of inflammatory pathways .
Case Studies
- Triazolothiadiazine Derivatives : A study synthesized various triazolothiadiazine derivatives and assessed their biological activities. Some exhibited significant anticancer effects against MCF-7 cells, highlighting the therapeutic potential of this chemical class .
- Antiviral Activity : Compounds were evaluated for their antiviral effects against HIV strains in cultured cells. Results indicated that certain derivatives inhibited viral replication effectively, suggesting a promising avenue for antiviral drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
